molecular formula C9H19NO5S2 B13844804 N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide

N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide

Katalognummer: B13844804
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: PNNYLESRYVKAAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyethoxy group and a methylsulfonylsulfanyl group attached to a propanamide backbone. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide typically involves multiple steps. One common method includes the reaction of 2-(2-methoxyethoxy)ethanol with a suitable sulfonyl chloride to form the intermediate sulfonate ester. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the resulting product is coupled with a propanamide derivative under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. Purification steps such as distillation, crystallization, or chromatography may be employed to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H19NO5S2

Molekulargewicht

285.4 g/mol

IUPAC-Name

N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide

InChI

InChI=1S/C9H19NO5S2/c1-14-6-7-15-5-4-10-9(11)3-8-16-17(2,12)13/h3-8H2,1-2H3,(H,10,11)

InChI-Schlüssel

PNNYLESRYVKAAF-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCNC(=O)CCSS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.